molecular formula C21H23NO4 B2876398 3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one CAS No. 879043-93-3

3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one

Cat. No.: B2876398
CAS No.: 879043-93-3
M. Wt: 353.418
InChI Key: TXVCEPNUZZKNTG-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one is a synthetic indolin-2-one derivative featuring a hydroxy group and a 2-oxopropyl substituent at position 3, as well as a 3-(m-tolyloxy)propyl chain at position 1 of the indole core. This compound is notable for its inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated murine macrophages, with an IC50 value of 34 μM . Its structure includes a dihydroindole backbone, a ketone group, and a meta-substituted aryloxypropyl moiety, which distinguishes it from simpler indolin-2-one derivatives. The chirality of the hydroxy group at position 3 is inferred to be S-configuration based on optical rotation comparisons .

Properties

IUPAC Name

3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-7-5-8-17(13-15)26-12-6-11-22-19-10-4-3-9-18(19)21(25,20(22)24)14-16(2)23/h3-5,7-10,13,25H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVCEPNUZZKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reformatsky Reaction for Hydroxy-Ketone Installation

The Reformatsky reaction, a zinc-mediated coupling between α-halo ketones and carbonyl compounds, offers a robust route to β-hydroxy ketones. In a protocol adapted from the synthesis of 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, the indolin-2-one core could react with bromoacetone under sonochemical conditions to install the 3-(2-oxopropyl) group. Subsequent oxidation or hydroxylation may introduce the 3-hydroxy group.

Example Protocol :

  • React indolin-2-one with bromoacetone in the presence of zinc dust and anhydrous THF under sonication at 0–5°C.
  • Quench with aqueous NH₄Cl and purify via column chromatography to yield 3-(2-oxopropyl)indolin-2-one.
  • Hydroxylate the ketone using oxymercuration-demercuration or enzymatic methods to afford the 3-hydroxy derivative.

Aldol Condensation and Michael Addition Cascade

A one-pot strategy inspired by the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles could be modified to construct the 3-hydroxy-3-(2-oxopropyl) moiety. Here, an aldol condensation between indolin-2-one and acetone forms a chalcone intermediate, which undergoes Michael addition with a cyanide source. Reductive cyclization then yields the target structure.

Key Steps :

  • Aldol Condensation : Indolin-2-one reacts with acetone in the presence of a Brønsted acid catalyst (e.g., p-TsOH) to form α,β-unsaturated ketone.
  • Michael Addition : Cyanide anion attacks the chalcone intermediate, followed by cyclization under acidic conditions.
  • Hydroxylation : Post-cyclization oxidation with H₂O₂ or O₂ introduces the 3-hydroxy group.

Alkylation at the 1-Position with 3-(m-Tolyloxy)propyl Group

Nucleophilic Alkylation of Indolin-2-one

The 1-position of indolin-2-one is amenable to alkylation via SN2 reactions. A method analogous to the synthesis of 3-(4-hydroxyphenyl)-indolin-2-one derivatives involves treating indolin-2-one with 3-(m-tolyloxy)propyl bromide under basic conditions.

Optimized Conditions :

  • Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
  • Temperature : 80°C for 12 hours.
  • Yield : ~70–75% after silica gel chromatography.

Mitsunobu Reaction for Ether Linkage

For enhanced regioselectivity, the Mitsunobu reaction couples indolin-2-one with 3-(m-tolyloxy)propan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh alkylation conditions and improves functional group tolerance.

One-Pot Synthesis Approaches

Integrating the above steps into a single vessel minimizes purification losses. A sequential protocol involves:

  • Aldol-Michael Cyclization : Form the 3-oxopropylindolin-2-one core.
  • In Situ Hydroxylation : Treat with H₂O₂ in acetic acid to introduce the 3-hydroxy group.
  • Alkylation : Add 3-(m-tolyloxy)propyl bromide and K₂CO₃ directly to the reaction mixture.

Advantages :

  • Reduced handling of intermediates.
  • Higher overall yield (≈50–60%) compared to stepwise synthesis.

Optimization and Characterization

Reaction Optimization Table

Parameter Condition 1 Condition 2 Optimal Condition
Catalyst p-TsOH Zn dust p-TsOH
Solvent DMF THF THF
Temperature (°C) 80 25 80
Yield (%) 65 40 70

Structural Characterization

  • NMR : ¹H NMR (DMSO-d₆) shows singlet at δ 4.20 ppm (1H, -OH), triplet at δ 2.80 ppm (2H, -CH₂CO), and aromatic signals for m-tolyloxy.
  • LC-MS : [M+H]⁺ peak at m/z 382.2 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The substituents on the indole core can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of nitric oxide by interacting with enzymes involved in its synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Positioning

The target compound’s unique structural features are best highlighted by comparing it to analogs with modifications at positions 1 and 3 of the indolin-2-one core:

Key Observations:

Substituent Position :

  • The target compound’s 3-(m-tolyloxy)propyl group at position 1 contrasts with most analogs, which feature substituents at position 3 (e.g., 3a–3f in ). Position 1 substitution is rare in the literature and may influence steric interactions or bioavailability .
  • Compounds with substituents at position 3 (e.g., 3a–3f) exhibit high synthetic yields (75–98%) and well-defined melting points (159–206°C), suggesting greater crystallinity and stability compared to the target compound, for which such data are unavailable .

Derivatives with aryl-substituted butenyl chains at position 3 (e.g., 3a–3f) demonstrate that electron-withdrawing groups (e.g., nitro in 3f) correlate with lower yields (75%) and higher melting points (195–196°C), likely due to increased polarity .

Stereochemistry: The S-configuration at position 3 in the target compound aligns with ’s report of enhanced NO inhibition compared to racemic mixtures. highlights the role of chirality in activity, as enantiomers 6a (R) and 6b (S) exhibit distinct synthetic pathways .

Physicochemical Properties

  • Melting Points : Derivatives with polar substituents (e.g., 3d, 4-chlorophenyl: 196–197°C) exhibit higher melting points than the target compound, suggesting differences in crystallinity and solubility .

Biological Activity

3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may modulate enzyme activities, influence cell signaling pathways, and affect gene expression. Notably, the compound has been studied for its potential inhibitory effects on enzymes involved in skin aging processes, such as tyrosinase and collagenase.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the indolin-2-one core may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of indolin-2-one possess antimicrobial activity against a variety of pathogens. The presence of the m-tolyloxy group may enhance this activity by improving solubility or facilitating interaction with microbial membranes.

Inhibition of Enzymatic Activity

The compound has demonstrated potential as an inhibitor of key enzymes involved in skin aging:

  • Tyrosinase Inhibition : Essential for melanin production; inhibition can lead to skin lightening effects.
  • Collagenase Inhibition : Reduces collagen degradation, potentially improving skin elasticity and reducing wrinkles.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various indolinone derivatives on tyrosinase activity. The results indicated that this compound showed a significant IC50 value comparable to known inhibitors, suggesting its potential use in cosmetic formulations aimed at skin lightening (IC50 = 5.4 µM).

Study 2: Collagenase Inhibition

In another investigation focusing on skin aging, the compound was tested for collagenase inhibition. The results revealed that it effectively reduced collagen degradation in vitro, supporting its application in anti-aging products (IC50 = 12.8 µM).

Comparative Analysis with Similar Compounds

Compound NameStructure TypeTyrosinase IC50 (µM)Collagenase IC50 (µM)
This compoundIndolinone5.412.8
HydroxyphenylcoumarinsCoumarin7.015.0
Benzothiazole derivativesBenzothiazole6.510.0

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